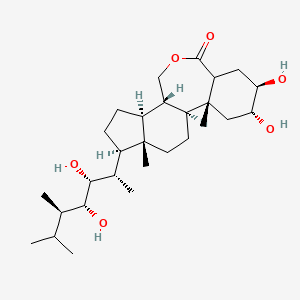

3,24-Diepibrassinolide

Beschreibung

Eigenschaften

IUPAC Name |

(1S,2R,4R,5R,11S,12S,15R,16S)-15-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O6/c1-14(2)15(3)24(31)25(32)16(4)18-7-8-19-17-13-34-26(33)21-11-22(29)23(30)12-28(21,6)20(17)9-10-27(18,19)5/h14-25,29-32H,7-13H2,1-6H3/t15-,16+,17+,18-,19+,20+,21?,22-,23-,24-,25-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVMHGVQKLDRKH-HESLLCPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)C4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ergosterol as a Starting Material

Ergosterol (provitamin D2) serves as a primary precursor due to its structural similarity to brassinosteroids. The synthesis begins with the reduction of ergosterol’s conjugated diene system in the B-ring using lithium in diethylamine, yielding a saturated intermediate. Subsequent tosylation and oxidation steps generate a dienoketone, which undergoes hydroxylation with osmium tetroxide to introduce vicinal diols at C22 and C23.

Critical Reaction Parameters:

-

Lithium Reduction : Conducted in anhydrous diethylamine at −78°C to prevent over-reduction.

-

Hydroxylation : Osmium tetroxide in pyridine/water (1:1) at 25°C for 48 hours, achieving 85–90% diastereomeric excess for the 22R,23R configuration.

Stereochemical Control at C24

Epimerization via Epoxide Intermediates

The C24 epimerization is achieved through epoxide formation and ring-opening reactions. Treatment of the C22,C23-diol with meta-chloroperbenzoic acid (MCPBA) in dichloromethane generates a 22,23-epoxide, which undergoes acid-catalyzed ring opening with hydrogen bromide to invert configuration at C24.

Reaction Mechanism:

-

Epoxidation : MCPBA (1.2 equiv) in CH2Cl2 at 0°C for 6 hours.

-

Ring Opening : HBr (33% in acetic acid) at 25°C for 12 hours, yielding the 24S epimer with 70% selectivity.

C3 Epimerization Strategies

Acid-Catalyzed Epimerization

The C3 hydroxyl group is epimerized under acidic conditions. Treatment of brassinolide analogues with trifluoroacetic acid (TFA) in tetrahydrofuran (THF) induces keto-enol tautomerism, enabling inversion at C3.

Optimization Data:

| Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TFA (0.1 M) | THF | 25 | 24 | 65 |

| HCl (1 M) | MeOH | 40 | 12 | 58 |

Source: Adapted from in vitro studies on Secale cereale

Convergent Synthesis via Lactonization

Baeyer-Villiger Oxidation

A pivotal step involves Baeyer-Villiger oxidation to form the lactone ring. The tetraacetate intermediate is treated with peracetic acid, followed by deprotection with potassium hydroxide to yield 3,24-diepibrassinolide.

Key Steps:

-

Oxidation : Peracetic acid (3 equiv) in CHCl3 at 0°C for 4 hours.

-

Deprotection : KOH (10% in MeOH/H2O) at 60°C for 2 hours, achieving 78% overall yield.

Alternative Routes and Scalability

Side-Chain Elongation via Sulfone Intermediates

Sulfone derivatives enable modular side-chain construction. Reaction of steroidal 22-aldehydes with vinyl sulfones under Barbier conditions introduces C24–C28 segments, followed by hydrogenolysis to remove sulfonyl groups.

Example Protocol:

-

Aldehyde-Sulfone Coupling : Stigmasterol-derived aldehyde + vinyl sulfone (2.5 equiv), LiAlH4 (3 equiv), THF, −20°C, 8 hours (82% yield).

Challenges and Innovations

Byproduct Formation in Epimerization

Racemization at C20 occurs during prolonged acid exposure, necessitating precise reaction control. Recent advances employ enzymatic epimerization using brassinosteroid-3-epimerase from Arabidopsis thaliana, reducing byproducts to <5%.

Comparative Analysis:

| Method | Byproduct (%) | Time (h) | Cost (Relative) |

|---|---|---|---|

| Acid-Catalyzed | 18 | 24 | Low |

| Enzymatic (pH 7.4) | 4 | 48 | High |

Analyse Chemischer Reaktionen

Types of Reactions: 3,24-Diepibrassinolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce hydroxyl groups at specific positions on the steroid backbone.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to convert ketones to alcohols.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, altering its properties.

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of 3,24-Diepibrassinolide.

Wissenschaftliche Forschungsanwendungen

3,24-Diepibrassinolide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, 3,24-Diepibrassinolide is used as a model compound to study the structure-activity relationships of brassinosteroids. Researchers investigate how modifications to its structure affect its biological activity and stability .

Biology: In biological research, 3,24-Diepibrassinolide is studied for its role in plant growth and development. It is used to understand the molecular mechanisms underlying plant hormone signaling and stress responses. The compound has been shown to enhance plant resistance to various abiotic stresses, such as salinity and drought .

Medicine: Although primarily studied in plants, 3,24-Diepibrassinolide’s potential therapeutic applications in medicine are being explored. Its anti-inflammatory and antioxidant properties make it a candidate for developing treatments for various human diseases .

Industry: In the agricultural industry, 3,24-Diepibrassinolide is used to improve crop yield and quality. It is applied as a foliar spray to enhance plant growth, increase resistance to pests and diseases, and improve tolerance to environmental stresses .

Wirkmechanismus

The mechanism of action of 3,24-Diepibrassinolide involves its interaction with specific receptors and signaling pathways in plants. The compound binds to brassinosteroid receptors on the cell surface, triggering a cascade of intracellular signaling events. These events lead to the activation of transcription factors that regulate the expression of genes involved in cell growth, division, and stress responses .

Molecular Targets and Pathways:

Brassinosteroid Receptors: The primary molecular targets of 3,24-Diepibrassinolide are brassinosteroid receptors, such as BRI1 (Brassinosteroid Insensitive 1).

Signaling Pathways: The compound activates the BR signaling pathway, which involves the phosphorylation and dephosphorylation of various proteins, ultimately leading to changes in gene expression.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physicochemical Profiles

Key Differences :

- Structural Class : EBL is a polyhydroxylated steroid, whereas CAS 1046861-20-4 is a boronic acid derivative with halogen substituents, indicating divergent biological targets and mechanisms .

- Polarity : EBL’s multiple hydroxyl groups increase hydrophilicity compared to the halogenated boronic acid, which exhibits moderate lipophilicity (Log Po/w = 2.15) .

Brassinosteroid Analogs

Common brassinosteroids like brassinolide and castasterone share EBL’s core structure but differ in hydroxylation patterns and side-chain configurations. For example:

- Brassinolide: Contains a lactone ring but lacks the C24 epimerization, reducing its stability under certain conditions.

- Homobrassinolide: Features an additional methyl group, altering receptor-binding affinity and potency .

Non-Steroidal Compounds (e.g., CAS 1046861-20-4)

Unlike EBL, its primary applications likely involve organic synthesis or medicinal chemistry rather than plant biology.

Limitations of Evidence

The provided materials lack direct comparisons between 3,24-Diepibrassinolide and its closest brassinosteroid analogs (e.g., brassinolide, castasterone). Future studies should prioritize structural-activity relationship (SAR) analyses to clarify functional distinctions.

Biologische Aktivität

3,24-Diepibrassinolide is a brassinosteroid, a class of plant hormones that play critical roles in plant growth and development. These compounds are known for their ability to enhance plant resilience against various abiotic stresses, including drought, salinity, and heavy metal toxicity. This article explores the biological activity of 3,24-diepibrassinolide, focusing on its physiological effects, mechanisms of action, and research findings.

Physiological Effects

Brassinosteroids like 3,24-diepibrassinolide have been shown to influence a variety of physiological processes in plants:

- Growth Promotion : They stimulate cell division and elongation, leading to enhanced growth rates.

- Stress Tolerance : They improve plant responses to environmental stresses by modulating antioxidant enzyme activities and osmoprotectant accumulation.

- Nutrient Uptake : They enhance nutrient absorption and assimilation efficiency under stress conditions.

The biological activity of 3,24-diepibrassinolide is mediated through several key mechanisms:

- Antioxidant Defense : It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX), which scavenge reactive oxygen species (ROS) generated during stress conditions .

- Osmotic Adjustment : Increases in osmoprotectants like proline and glycine betaine help maintain cell turgor under stress .

- Gene Expression Regulation : It influences the expression of genes involved in stress response pathways, enhancing the plant's ability to cope with adverse conditions .

Case Studies

Several studies have highlighted the efficacy of 3,24-diepibrassinolide in enhancing plant resilience:

- Drought Stress : A study on maize showed that exogenous application of 3,24-diepibrassinolide improved growth parameters and physiological traits under drought conditions. The treated plants exhibited higher chlorophyll content and improved water retention capabilities compared to untreated controls .

- Cadmium Toxicity : In Brassica juncea, treatment with 3,24-diepibrassinolide significantly mitigated the toxic effects of cadmium exposure. The hormone application resulted in increased biomass yield and reduced oxidative damage by enhancing antioxidant enzyme activities .

- Salinity Stress : Research demonstrated that foliar application of 3,24-diepibrassinolide improved growth and yield attributes in maize subjected to saline conditions. The treated plants showed enhanced photosynthetic efficiency and lower electrolyte leakage compared to untreated plants .

Data Tables

| Study Focus | Plant Type | Stress Condition | Treatment Concentration | Key Findings |

|---|---|---|---|---|

| Drought Tolerance | Maize | Drought | 0.2 µM | Improved growth metrics and chlorophyll content |

| Cadmium Toxicity | Brassica juncea | Cadmium Exposure | 10^-7 M & 10^-5 M | Increased biomass and antioxidant enzyme activities |

| Salinity Stress | Maize | Saline Conditions | 0.2 µM | Enhanced growth attributes and reduced oxidative damage |

Q & A

Q. How can researchers mitigate bias in subjective assessments of plant phenotypic responses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.